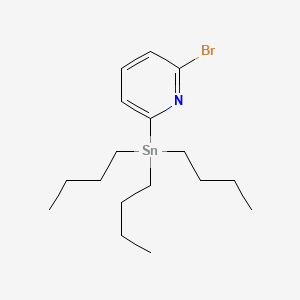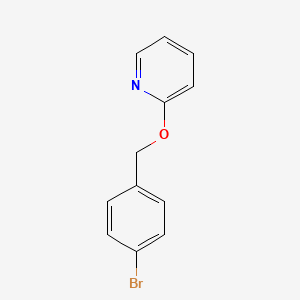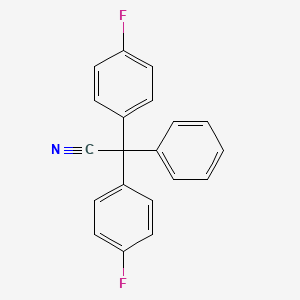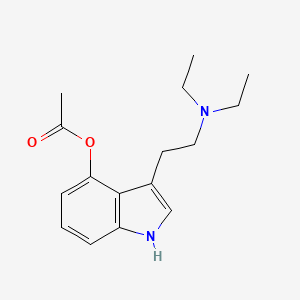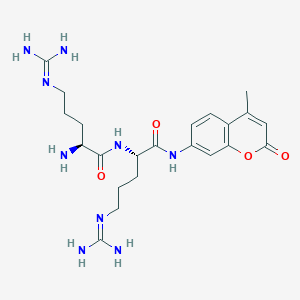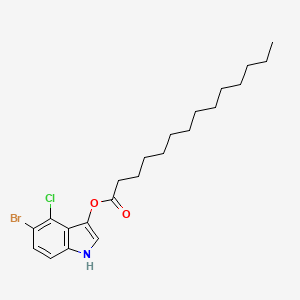
3-(2-Bromo-4-chlorophenoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-Bromo-4-chlorophenoxy)azetidine" is a member of the azetidine family, which is characterized by a four-membered ring containing one nitrogen atom. Azetidines are of significant interest in synthetic organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds. The presence of halogen substituents, such as bromine and chlorine, on the phenyl ring of the azetidine can influence its reactivity and the types of chemical transformations it can undergo.
Synthesis Analysis
The synthesis of azetidine derivatives often involves the formation of the four-membered ring through cyclization reactions. For instance, the synthesis of 3-bromo-3-ethylazetidines has been demonstrated to be straightforward, allowing for the preparation of various functionalized azetidines . Similarly, the synthesis of 3,3-dichloroazetidines involves the generation of 1-azaallylic carbanions, followed by reaction with aromatic aldehydes and subsequent cyclization . These methods highlight the versatility of azetidine synthesis, which can be tailored to introduce different substituents on the azetidine ring.
Molecular Structure Analysis
The molecular structure of azetidines is characterized by the strain induced by the small ring size, which can affect the chemical reactivity of the compound. The presence of halogen substituents on the azetidine ring or on the attached phenyl ring can further influence the electronic properties of the molecule. For example, the introduction of electron-withdrawing groups such as chloro and bromo substituents can make the azetidine ring more susceptible to nucleophilic attack .
Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions. The "halogen dance" phenomenon, where halogen substituents can be exchanged during reactions, has been observed in N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines . Additionally, azetidines can serve as precursors for the synthesis of other heterocyclic compounds, such as piperidines, through rearrangement reactions . The reactivity of azetidines can be harnessed to create a wide array of functionalized derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their structural features, including the ring strain and the nature of substituents. Halogenated azetidines, such as those containing bromo and chloro groups, are likely to have higher boiling points and greater polarities compared to their non-halogenated counterparts. The presence of halogens can also affect the lipophilicity of the molecule, which is an important factor in determining its biological activity and pharmacokinetic properties. For example, compounds with chloro and methoxy groups have exhibited good antimicrobial activity, suggesting that the physical and chemical properties of these azetidines contribute to their biological efficacy .
科学的研究の応用
Stereoselective Synthesis
The compound 3-(2-Bromo-4-chlorophenoxy)azetidine, while not directly mentioned, is related to research in the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines. This method provides an alternative for the preparation of disubstituted piperidines, which are valuable templates in medicinal chemistry. For instance, cis-4-bromo-3-(phenoxy or benzyloxy)piperidines have been synthesized, demonstrating the utility of azetidine derivatives in synthesizing complex heterocycles (Mollet et al., 2011).
Domino Aziridine Ring Opening
Another study explored the domino aziridine ring opening with o-bromophenols and o-chlorophenols followed by palladium-catalyzed coupling-cyclization, leading to the synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties. This demonstrates the reactivity of azetidine derivatives in complex ring-opening and cyclization reactions, highlighting their potential in synthetic organic chemistry (Rao, Karthikeyan, & Sekar, 2012).
Synthesis of Functionalized Azetidines
The synthesis of functionalized azetidines from 3-bromo-3-ethylazetidines has shown that these compounds can be precursors for a wide variety of novel azetidine derivatives. These derivatives include 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Such functionalized azetidines are critical for developing new chemical entities with potential applications in medicinal chemistry and material science (Stankovic et al., 2013).
Antimicrobial Activity
A study on Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one has reported the synthesis and antimicrobial activity of these compounds. The presence of chloro and methoxy groups in these azetidine derivatives has exhibited good antimicrobial activity, suggesting their potential as lead compounds in developing new antimicrobial agents (Patel & Patel, 2011).
High-Energy Building Blocks
3-(Bromoethynyl)azetidine, a compound related to 3-(2-Bromo-4-chlorophenoxy)azetidine, has been identified as a highly energetic building block. Its decomposition energy up to −1800 J g–1 was required in multikilogram quantities for the production of an Active Pharmaceutical Ingredient (API), showcasing the potential of azetidine derivatives in high-energy chemistry and material sciences (Kohler et al., 2018).
将来の方向性
特性
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRSJNMGBOLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-chlorophenoxy)azetidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

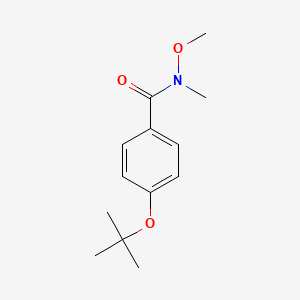
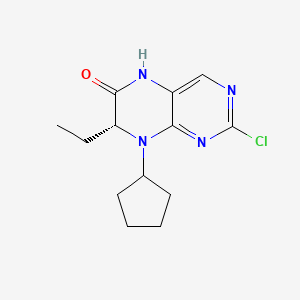
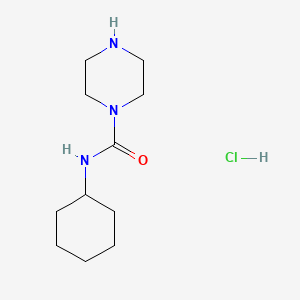

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

